Benzyl ((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)carbamate
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Overview
Description
Benzyl ((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)carbamate is a compound that has garnered significant attention in various fields of science due to its unique chemical structure and wide range of applications. This complex molecule is characterized by its multi-ring system and functional groups, making it a fascinating subject for chemists and researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)carbamate typically involves several steps, including cyclization, amidation, and carbamate formation. The synthetic route may vary, but common reagents and conditions include:
Initial cyclization of precursor molecules under acidic or basic conditions.
Amidation using reagents such as amides or anhydrides, often facilitated by catalysts.
Formation of the dimethylcarbamoyl group via reaction with dimethylcarbamoyl chloride in the presence of a base.
Final benzylation step to attach the benzyl group to the carbamate moiety.
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and purity, utilizing large-scale reactors, and ensuring that all steps are reproducible and efficient. Green chemistry principles may be applied to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)carbamate can undergo various chemical reactions, including:
Reduction: : Involves the gain of hydrogen or loss of oxygen, typically using reducing agents such as LiAlH4 or NaBH4.
Substitution: : Can occur at various positions within the molecule, facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: : For oxidation reactions.
Reducing agents: : For reduction reactions.
Nucleophiles: : For substitution reactions, such as halides or amines.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products than reduction or substitution.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its multi-functional groups allow it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. Detailed studies are required to fully elucidate these pathways and molecular interactions.
Comparison with Similar Compounds
Similar compounds include those with analogous structural features, such as multi-ring systems and similar functional groups. These compounds may share some chemical properties but differ in terms of their specific interactions and applications. Examples of similar compounds include:
Benzyl ((1S,2R,4S)-4-(dimethylcarbamoyl)-2-((5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)amino)cyclohexyl)carbamate
N-Benzyl-N'-(4-(dimethylcarbamoyl)cyclohexyl)-5-methyl-2-oxo-1,3-thiazolidine-4-carboxamide
These comparisons highlight the unique aspects of Benzyl ((1S,2R,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)carbamate, such as its specific arrangement of functional groups and its particular synthetic routes.
There you have it—a comprehensive overview of this compound
Properties
Molecular Formula |
C25H33N5O4S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
benzyl N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl)amino]cyclohexyl]carbamate |
InChI |
InChI=1S/C25H33N5O4S/c1-29(2)24(32)17-9-10-18(28-25(33)34-15-16-7-5-4-6-8-16)20(13-17)26-22(31)23-27-19-11-12-30(3)14-21(19)35-23/h4-8,17-18,20H,9-15H2,1-3H3,(H,26,31)(H,28,33)/t17-,18-,20+/m0/s1 |
InChI Key |
VTZBSMBHCCIPKG-CMKODMSKSA-N |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3NC(=O)OCC4=CC=CC=C4)C(=O)N(C)C |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3NC(=O)OCC4=CC=CC=C4)C(=O)N(C)C |
Origin of Product |
United States |
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